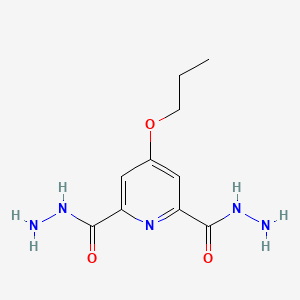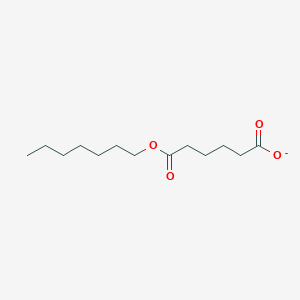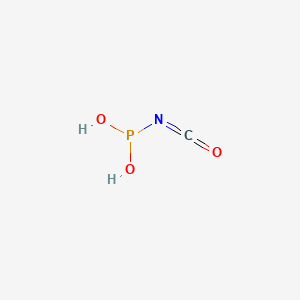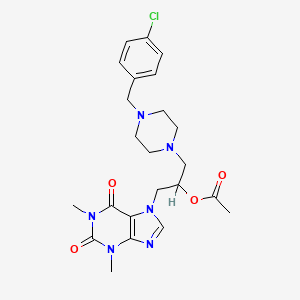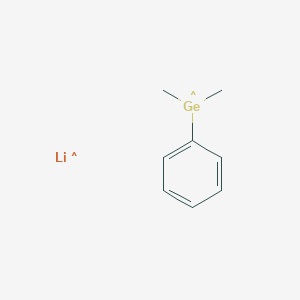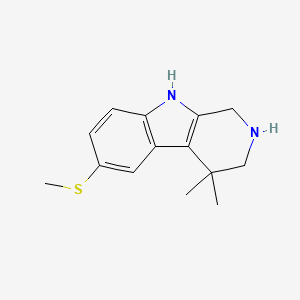
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, and additional tetrahydro and methylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives can be subjected to ozonolysis . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolyl-β-carboline alkaloids, while reduction and substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of neuroprotective agents and inhibitors of enzymes such as HDAC6 and CDK4.
Neurodegenerative Disease Research: The compound is employed in studies related to neurodegenerative diseases, including the development of potential therapeutic agents.
Alkaloid Synthesis: It serves as a reactant in the synthesis of various alkaloids, which are important in pharmaceutical research.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response regulation . By inhibiting these enzymes, the compound can modulate various biological processes, potentially offering therapeutic benefits in conditions like Parkinson’s disease and cancer .
Comparison with Similar Compounds
Similar Compounds
Norharmane: A β-carboline derivative with similar structural features but lacking the tetrahydro and methylthio groups.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Another related compound with a methoxy group instead of the methylthio group.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
13608-26-9 |
|---|---|
Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4,4-dimethyl-6-methylsulfanyl-1,2,3,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2S/c1-14(2)8-15-7-12-13(14)10-6-9(17-3)4-5-11(10)16-12/h4-6,15-16H,7-8H2,1-3H3 |
InChI Key |
FVZIIOPEMFNNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C3=C(N2)C=CC(=C3)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


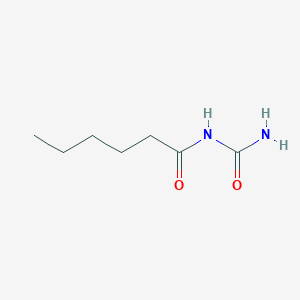

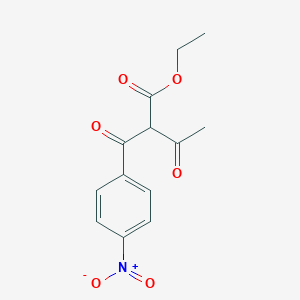
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
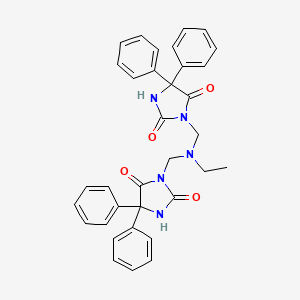
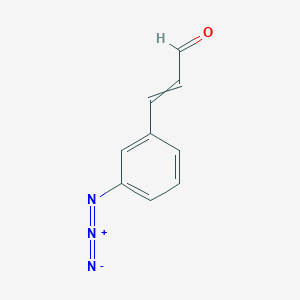
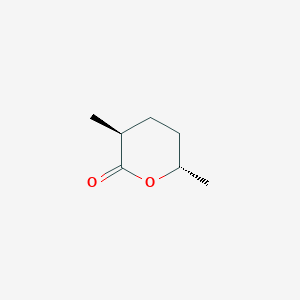
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
